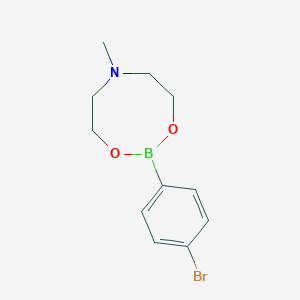
1,2-Diarachidoyl-sn-glycero-3-phosphocholine
描述
1,2-二花生酰基-sn-甘油-3-磷酸胆碱 (DAPC) 是一种磷脂,由两个花生四烯酸链 (20:0) 连接到甘油主链上。它是细胞膜的关键组成部分,有助于其结构完整性和流动性。 DAPC 存在于各种组织中,包括神经组织,在那里它在信号转导和膜组织中发挥着重要作用 .
准备方法
DAPC 可以通过化学或酶促方法合成。以下是一些方法:
-
化学合成: : 一种常见的方法涉及花生四烯酸与甘油-3-磷酸的缩合。所得中间体在 sn-1 和 sn-2 位置与花生四烯酸酰化。反应通常在温和条件下使用适当的试剂和溶剂进行。
-
酶促合成: : 磷脂酶 A2 (PLA2) 等酶可以选择性地水解磷脂酰胆碱 (PC) 中的 sn-2 脂肪酸,生成溶血磷脂酰胆碱。随后用花生四烯酸酰化生成 DAPC。
-
工业生产: : DAPC 为研究目的而大规模生产。 试剂级 DAPC 可用于科学研究 .
化学反应分析
DAPC 参与各种化学反应:
-
氧化还原: : DAPC 的不饱和脂肪酸链使其容易受到活性氧物质的氧化。抗氧化酶和化合物有助于保护 DAPC 免受氧化损伤。
-
取代反应: : DAPC 可以进行酰基交换反应,其中花生四烯酸链被其他脂肪酸取代。这些反应对于膜重塑至关重要。
-
常用试剂: : PLA2、脂肪酸酰基转移酶和脂质修饰酶等酶参与 DAPC 代谢。
-
主要产物: : DAPC 水解生成溶血磷脂酰胆碱,它是其他脂质分子的前体。
科学研究应用
DAPC 的意义扩展到多个学科:
-
细胞膜功能: : DAPC 有助于膜流动性、脂筏和细胞信号传导。
-
神经生物学: : 在神经组织中,DAPC 影响突触功能、神经元存活和神经递质释放。
-
药物递送: : 基于 DAPC 的脂质体由于其生物相容性和稳定性而被用于靶向药物递送。
-
生物物理研究: : 研究人员研究含有 DAPC 的膜以了解脂质-蛋白质相互作用和膜动力学。
作用机制
DAPC 的作用是多方面的:
-
膜流动性: : 通过调节脂质组成,DAPC 影响膜流动性和蛋白质迁移率。
-
信号通路: : DAPC 与膜受体和离子通道相互作用,影响细胞反应。
相似化合物的比较
DAPC 由于其特定的脂肪酸组成而脱颖而出。类似的化合物包括具有不同酰基链的其他磷脂酰胆碱 (PC),例如二棕榈酰-PC (DPPC) 和二油酰-PC (DOPC)。
属性
IUPAC Name |
[(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOPDIXYAUOFN-YACUFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(20:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61596-53-0 | |
| Record name | 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIARACHIDOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0P2D9ZLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DAPC contribute to the formation of asymmetric lipid bilayers?
A: Research using Atomic Force Microscopy (AFM) has demonstrated that DAPC, when mixed with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) at a 1:1 molar ratio, can spontaneously form asymmetric lipid bilayers []. This asymmetry arises from the significant difference in acyl chain lengths between DAPC (C20:0) and DLPC (C12:0), leading to a distinct hydrophobic thickness difference of approximately 0.88 nm []. This finding suggests DAPC's potential role in creating more complex and potentially functional model membrane systems.
Q2: How does DAPC interact with enzymes like phospholipase A2 (sPLA2)?
A: Studies using giant unilamellar vesicles (GUVs) have shown that the interaction of DAPC with sPLA2 is influenced by lipid packing []. Specifically, when DAPC was incorporated into a mixed-lipid GUV system with DLPC at its phase-coexistence temperature, sPLA2 exhibited preferential binding to the liquid-phase DLPC domains, largely avoiding the more tightly packed DAPC regions []. This suggests that the solid-phase packing of DAPC may hinder sPLA2 binding and subsequent hydrolysis, highlighting the importance of membrane fluidity in enzyme-lipid interactions.
Q3: Can you elaborate on the experimental techniques used to study the electrical properties of DAPC?
A: Researchers utilized Langmuir monolayers and measured surface pressure (π) and electric surface potential (ΔV) isotherms to investigate the electrical characteristics of DAPC []. This technique allowed for the determination of the apparent dipole moment (μAexp) of DAPC, providing insights into the molecule's orientation and charge distribution at the air-water interface []. These findings contribute to understanding the behavior of DAPC in biological membranes and its interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


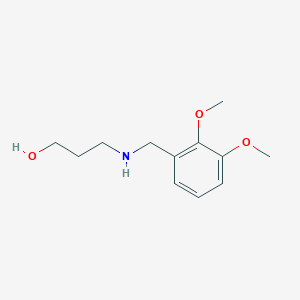


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)

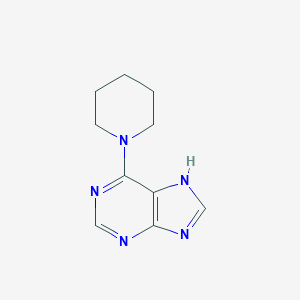
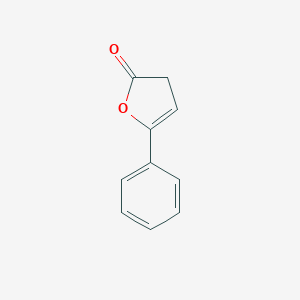
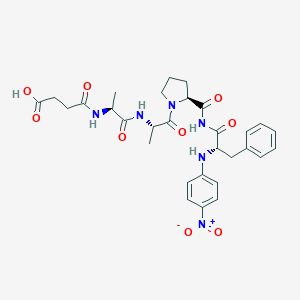
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)

